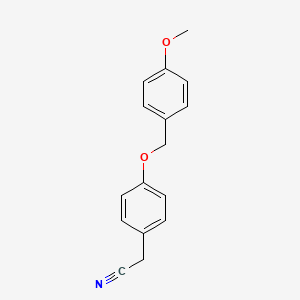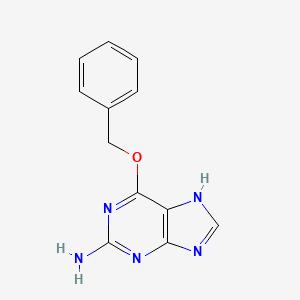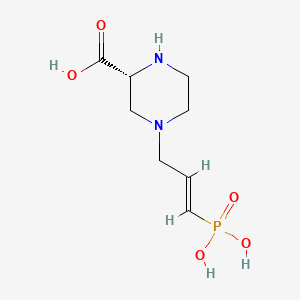
Midafotel
Overview
Description
Mechanism of Action
Target of Action
Midafotel, also known as D-Cpp-ene, is a potent, competitive antagonist at the NMDA receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
This compound interacts with its target, the NMDA receptor, by acting as a competitive antagonist . This means it competes with the natural ligand (NMDA) for the same binding site on the receptor. When this compound binds to the NMDA receptor, it prevents the activation of the receptor, thereby inhibiting the effects of NMDA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway. By antagonizing the NMDA receptor, this compound inhibits the normal action of glutamate, the most abundant excitatory neurotransmitter in the brain. This can affect various downstream effects, including synaptic plasticity and memory function .
Pharmacokinetics
It is known that the compound is excreted exclusively via the renal system . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by renal function.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of NMDA receptor activity. This can lead to a decrease in excitatory neurotransmission, which may have potential therapeutic effects in conditions characterized by excessive excitatory signaling .
Biochemical Analysis
Biochemical Properties
Midafotel is a potent and competitive NMDA antagonist . It interacts with the NMDA receptor, which plays a central role in excitotoxicity . The nature of these interactions is competitive, meaning that this compound competes with other molecules for binding to the NMDA receptor .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the NMDA receptor, which plays a key role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the NMDA receptor. As a competitive antagonist, it binds to the NMDA receptor, inhibiting its activation and thus influencing gene expression .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been studied. It has been found to be stable and does not degrade over time . Long-term effects on cellular function observed in in vitro or in vivo studies include the inhibition of NMDA-induced depolarizations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been shown to limit damage after occluding the middle cerebral artery, leading to ischemia . High doses may lead to side effects, which led to many patients withdrawing from trials .
Metabolic Pathways
This compound is involved in the glutamate-mediated excitotoxicity pathway, where it interacts with the NMDA receptor . This interaction can affect metabolic flux or metabolite levels.
Subcellular Localization
Given its role as an NMDA receptor antagonist, it is likely to be localized at the cell membrane where the NMDA receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SDZ-EAA-494 involves the preparation of the enantiomers of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid (CPP) and the unsaturated analogue (E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid (CPP-ene) . The synthetic route typically involves the use of piperazine derivatives and phosphonoalkenes under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production methods for SDZ-EAA-494 are not widely documented. the compound is synthesized in laboratories for research purposes, and the process involves standard organic synthesis techniques, including the use of protective groups, selective deprotection, and purification steps .
Chemical Reactions Analysis
Types of Reactions: SDZ-EAA-494 primarily undergoes substitution reactions due to the presence of functional groups such as the phosphono and carboxylic acid groups . These reactions are typically carried out under mild conditions to prevent degradation of the compound.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of SDZ-EAA-494 include piperazine derivatives, phosphonoalkenes, and various solvents such as water and organic solvents . The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Major Products Formed: The major product formed from the synthesis of SDZ-EAA-494 is the desired enantiomer of CPP-ene, which exhibits potent competitive antagonism at the NMDA receptor .
Scientific Research Applications
Chemistry: In chemistry, SDZ-EAA-494 is used as a reference compound for studying the properties and behavior of NMDA receptor antagonists . It serves as a model compound for developing new and more effective NMDA receptor antagonists.
Biology: In biological research, SDZ-EAA-494 is used to study the role of NMDA receptors in various physiological and pathological processes . It helps in understanding the mechanisms of excitotoxicity, synaptic plasticity, and neuroprotection.
Medicine: In medicine, SDZ-EAA-494 has been investigated for its potential therapeutic applications in conditions such as epilepsy, neuropathic pain, and ischemic brain injury . Although it showed promise in preclinical studies, its clinical development was halted due to limited efficacy and side effects .
Industry: In the pharmaceutical industry, SDZ-EAA-494 is used as a tool compound for screening and developing new NMDA receptor antagonists . It helps in identifying potential drug candidates with improved efficacy and safety profiles.
Comparison with Similar Compounds
D-CPPene: Another potent competitive NMDA receptor antagonist with similar properties to SDZ-EAA-494.
MK-801: A non-competitive NMDA receptor antagonist that differs in its binding site and mechanism of action.
APV (2-Amino-5-phosphonovaleric acid): A competitive NMDA receptor antagonist with a different chemical structure.
Uniqueness of SDZ-EAA-494: SDZ-EAA-494 is unique due to its high potency and selectivity as a competitive NMDA receptor antagonist . Unlike non-competitive antagonists like MK-801, SDZ-EAA-494 binds to the same site as glutamate, providing a more targeted inhibition of NMDA receptor activity . This selectivity makes it a valuable tool for studying NMDA receptor function and developing new therapeutic agents .
Properties
IUPAC Name |
(2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXMZMJSGLFKQI-ABVWVHJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)C/C=C/P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045740 | |
| Record name | Midafotel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117414-74-1 | |
| Record name | Midafotel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117414-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Midafotel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Midafotel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIDAFOTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LYU6ZF84G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


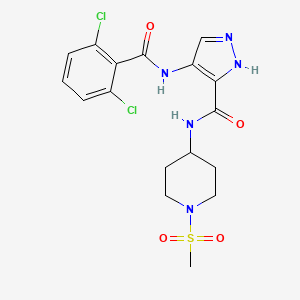
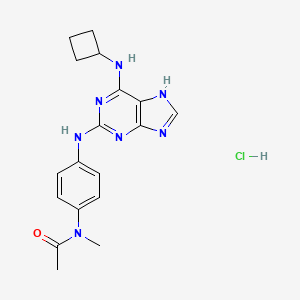
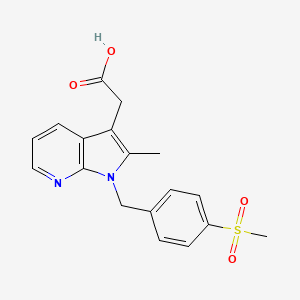


![[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1677055.png)
![7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid](/img/structure/B1677056.png)
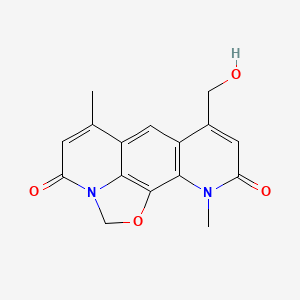
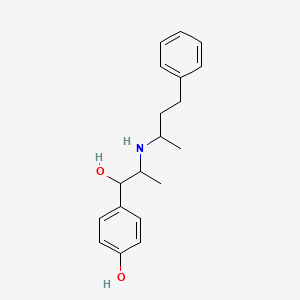
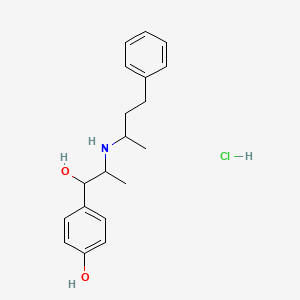
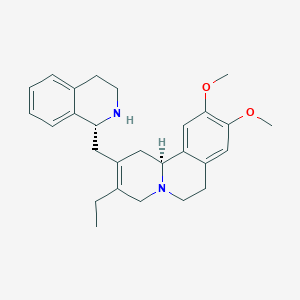
![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)
